molecular formula C25H21N3O2 B5960626 (2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone

(2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone

Cat. No.: B5960626
M. Wt: 395.5 g/mol
InChI Key: KLQGGZANWBPMAL-UHFFFAOYSA-N
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Description

(2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring substituted with a phenyl group and a quinoline ring substituted with a pyridinyl group, connected through a methanone linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline and morpholine intermediates. The quinoline intermediate can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The morpholine intermediate can be prepared by reacting diethylene glycol with ammonia.

The final step involves the coupling of the quinoline and morpholine intermediates through a methanone linkage. This can be achieved by reacting the quinoline intermediate with a chloromethyl ketone derivative of the morpholine intermediate under basic conditions, typically using a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group, where nucleophiles like amines or thiols replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

(2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially disrupting key biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. Additionally, its ability to interact with DNA and RNA makes it a candidate for further studies in gene regulation and expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone stands out due to its unique combination of a morpholine ring and a quinoline ring, which imparts distinct chemical properties and reactivity. Unlike simpler aniline derivatives or plasticizers, this compound’s complex structure allows for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(2-phenylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c29-25(28-13-14-30-24(17-28)18-7-2-1-3-8-18)21-15-23(19-9-6-12-26-16-19)27-22-11-5-4-10-20(21)22/h1-12,15-16,24H,13-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQGGZANWBPMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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